2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
Description
Chemical Identity and Structure The compound 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid (hereafter referred to as GSG) is a glutathione (GSH) derivative formed via the Michael addition of glutathione to electrophilic metabolites such as EdAG (ethanedial-derived glutathione adduct) . Its IUPAC name reflects a modified tripeptide structure, where the cysteine residue is substituted with a sulfanyl-containing side chain, creating a stable ether bond instead of the reducible disulfide bond in oxidized glutathione (GSSG) .
Biological Role and Pharmacological Significance GSG is implicated in busulfan metabolism, a chemotherapeutic agent. Busulfan reacts with GSH via glutathione S-transferase (GST) enzymes, forming GSG as a major metabolite. This conjugation depletes intracellular GSH, exacerbating oxidative stress and contributing to busulfan’s toxicity (e.g., hepatic veno-occlusive disease) . Unlike GSSG, GSG cannot be recycled by glutathione reductase due to its non-reducible bond, leading to sustained GSH depletion .
Properties
CAS No. |
13463-18-8 |
|---|---|
Molecular Formula |
C16H25N3O12S |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C10H17N3O6S.C6H8O6/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;7-1-2(8)5-3(9)4(10)6(11)12-5/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);2,5,7-10H,1H2 |
InChI Key |
MVNJJDIRDSIXKE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid; 2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one , also known as a derivative of glutathione, is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , which includes several functional groups such as amino, carboxyl, and hydroxyl groups. These groups play a crucial role in the compound's reactivity and interactions within biological systems. The structural complexity is illustrated in the following table:
| Property | Details |
|---|---|
| Molecular Weight | 483.48 g/mol |
| CAS Number | 13463-18-8 |
| Functional Groups | Amino, Carboxyl, Hydroxyl |
Antioxidant Properties
One of the primary biological activities of this compound is its role as an antioxidant. The presence of thiol groups allows it to scavenge free radicals effectively, thereby protecting cells from oxidative stress. Studies indicate that it may enhance the antioxidant capacity of cells, particularly in conditions associated with inflammation and neurodegeneration .
Neuroprotective Effects
Research has shown that the compound can exert neuroprotective effects by modulating signaling pathways involved in neuronal survival. For instance, it may influence pathways related to apoptosis and inflammation, which are critical in neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The thiol group in the structure reacts with reactive oxygen species (ROS), neutralizing them.
- Modulation of Enzyme Activity : It may influence enzymes involved in the synthesis and degradation of neurotransmitters.
- Gene Expression Regulation : The compound can affect the expression of genes related to oxidative stress response and inflammation.
Case Study 1: Neuroprotection in Alzheimer's Disease
A study evaluated the effects of this compound on neuronal cells exposed to amyloid-beta toxicity. Results indicated that treatment with the compound reduced cell death and improved mitochondrial function, suggesting potential therapeutic implications for Alzheimer's disease management .
Case Study 2: Inhibition of Inflammatory Responses
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and improved joint function over a 12-week period .
Comparative Analysis with Similar Compounds
The following table highlights some structural analogs and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cysteinylglycine | C5H10N2O4S | Involved in glutathione synthesis |
| Glutathione | C10H17N3O6S | Key antioxidant; protects against oxidative stress |
| N-acetylcysteine | C5H9NO3S | Precursor to glutathione; used as a mucolytic agent |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of GSG with Related Glutathione Conjugates
Key Research Findings
Metabolic Stability :
- GSG’s ether bond renders it resistant to enzymatic reduction, unlike GSSG, leading to prolonged GSH depletion .
- In contrast, GS-THT+ is metabolized via the mercapturic acid pathway, releasing tetrahydrothiophene (THT) upon hydrolysis .
Enzyme Interactions :
- GSTA1-1 is the primary isoform catalyzing busulfan-GSH conjugation (Vmax/KM = 7.95 µL/min/mg), while GSTM1-1 and GSTP1-1 exhibit 46% and 18% of this activity, respectively .
- Phenacyl-glutathione and hexylthio-glutathione are synthetic analogs used to study GST substrate specificity .
Toxicity Profiles :
- GSG correlates with busulfan-induced oxidative stress, as it irreversibly lowers the GSH:GSSG ratio, a key redox indicator .
- Sulfonic acid glutathione shows reduced reactivity and is less cytotoxic, making it a candidate for stabilizing GSH in formulations .
Therapeutic Implications :
- GSG’s role in GSH depletion highlights the need for adjuvant antioxidants (e.g., N-acetylcysteine) during busulfan therapy .
- Modifying the sulfur substituent (e.g., phenacyl or hexylthio groups) alters conjugate solubility and target engagement, informing drug design .
Limitations and Unaddressed Components
This furanone derivative may relate to ascorbic acid metabolites or carbohydrate oxidation products, but insufficient data precludes a detailed comparison. Further investigation into its structure-activity relationship is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
